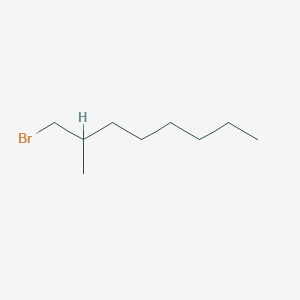

1-Bromo-2-methyloctane

Description

Contextualization within Branched Bromoalkane Chemistry

Bromoalkanes, or alkyl bromides, are a subclass of halogenoalkanes, which are hydrocarbons where one or more hydrogen atoms have been replaced by a halogen. studymind.co.ukchemicals.co.uk These compounds are classified as primary, secondary, or tertiary based on the substitution of the carbon atom bonded to the halogen. studymind.co.uk 1-Bromo-2-methyloctane is a primary bromoalkane, as the bromine atom is attached to a carbon atom that is bonded to only one other carbon atom. doubtnut.com

The presence of a methyl group at the second position introduces a branch in the carbon chain, which influences its physical and chemical properties compared to its straight-chain isomer, 1-bromononane. wou.edu Generally, branching in alkanes and their derivatives leads to lower boiling points. chemicals.co.ukunacademy.comncert.nic.in This is because the more compact, spherical shape of branched molecules reduces the surface area available for intermolecular van der Waals forces, which are the primary attractive forces between nonpolar molecules. ncert.nic.in

The reactivity of bromoalkanes is largely dictated by the polar carbon-bromine (C-Br) bond. Bromine is more electronegative than carbon, creating a partial positive charge on the carbon atom and making it susceptible to attack by nucleophiles. chemicals.co.uk As a primary bromoalkane, this compound is particularly well-suited for bimolecular nucleophilic substitution (SN2) reactions. These reactions involve a backside attack by a nucleophile, leading to the displacement of the bromide ion in a single, concerted step. echemi.com The steric hindrance around the reaction center is a critical factor in SN2 reactions, and primary halides like this compound are generally more reactive than secondary or tertiary halides because they are less sterically hindered. doubtnut.com

Significance as a Precursor and Versatile Synthetic Intermediate

The primary utility of this compound lies in its role as a building block in organic synthesis. The bromine atom serves as a good leaving group, allowing for its replacement by a wide variety of nucleophiles to introduce new functional groups and build more complex carbon skeletons. ontosight.ai

A notable application is in the synthesis of insect pheromones. For instance, it has been used as a key intermediate in the synthesis of 3,7-dimethyl-2-tridecanol, a component of the sex pheromone of the pine sawfly. researchgate.net More recently, chiral forms of this compound have been instrumental in the asymmetric synthesis of the contact pheromone of the Western Flower Thrips (Frankliniella occidentalis). nih.gov In this synthesis, the chiral alcohol (R)-2-methyloctan-1-ol is converted to (R)-1-bromo-2-methyloctane using an Appel reaction, which involves tetrabromomethane and triphenylphosphine (B44618). nih.gov The resulting bromoalkane is then reacted with triphenylphosphine to form a phosphonium (B103445) salt, a key reagent for subsequent Wittig-type reactions to construct the final pheromone structure. nih.gov

The general synthetic pathway for preparing this compound often starts from the corresponding alcohol, 2-methyloctan-1-ol (B1329788). rsc.org This transformation can be achieved using various brominating agents. Besides the Appel reaction, another common method involves reacting the alcohol with reagents like phosphorus tribromide or a mixture of hydrobromic and sulfuric acids. chemicalbook.com

Current Research Landscape and Future Trajectories

Current research involving this compound continues to focus on its application in the synthesis of complex, biologically active molecules. The recent (2024) synthesis of the Western Flower Thrips pheromone highlights the ongoing relevance of this intermediate in creating chiral molecules with high stereospecificity. nih.gov Studies on the autoxidation of optically active 1-bromo-2-methylbutane (B81432), a smaller analogue, have provided insights into the stereochemical outcomes of radical reactions involving β-bromoalkyl radicals, which could inform future synthetic strategies using this compound. cdnsciencepub.com

Future research is likely to expand the use of this compound and similar branched bromoalkanes as building blocks for a wider range of natural products and their analogues for applications in medicinal chemistry and materials science. Its ability to participate in carbon-carbon bond-forming reactions, such as Grignard reactions (after conversion to the corresponding magnesium halide) or as a substrate in various coupling reactions, makes it a versatile tool for assembling complex organic structures. rsc.org As synthetic methodologies advance, the demand for well-defined, functionalized intermediates like this compound is expected to grow, particularly for creating novel compounds with specific biological or material properties.

Compound Data

| Compound Name |

| This compound |

| (R)-1-bromo-2-methyloctane |

| (S)-1-bromo-2-methyloctane |

| 2-methyloctan-1-ol |

| 3,7-dimethyl-2-tridecanol |

| 1-bromononane |

| 1-bromo-2-methylbutane |

| tetrabromomethane |

| triphenylphosphine |

| phosphorus tribromide |

| hydrobromic acid |

| sulfuric acid |

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C9H19Br nih.gov |

| Molecular Weight | 207.15 g/mol nih.govcookechem.com |

| CAS Number | 127839-46-7 nih.govcookechem.com |

| IUPAC Name | This compound nih.gov |

| SMILES | CCCCCCC(C)CBr nih.gov |

| InChI Key | XHYRIXNUUUUPAL-UHFFFAOYSA-N nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-methyloctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19Br/c1-3-4-5-6-7-9(2)8-10/h9H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHYRIXNUUUUPAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30560925 | |

| Record name | 1-Bromo-2-methyloctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30560925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127839-46-7 | |

| Record name | 1-Bromo-2-methyloctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30560925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Bromo 2 Methyloctane

Stereoselective Synthesis of 1-Bromo-2-methyloctane Enantiomers

The synthesis of specific enantiomers of this compound is of significant interest due to the distinct biological activities often exhibited by different stereoisomers of a chiral molecule. wikipedia.orgopenstax.org Achieving high enantiomeric purity requires carefully designed synthetic routes that control the stereochemical outcome of the reaction.

Transformations from Chiral Alcohol Precursors (e.g., (R)-2-methyloctan-1-ol)

A primary and effective strategy for synthesizing an enantiomerically pure alkyl halide is to begin with a chiral precursor from the "chiral pool." wikipedia.org For this compound, the corresponding chiral alcohols, (R)-2-methyloctan-1-ol and (S)-2-methyloctan-1-ol, serve as ideal starting materials.

A well-established method for this transformation is the Appel reaction, which converts an alcohol to an alkyl halide using a combination of triphenylphosphine (B44618) (PPh₃) and a tetrahalomethane. organic-chemistry.orgwikipedia.org Specifically, the reaction of (R)-2-methyloctan-1-ol with tetrabromomethane (CBr₄) and triphenylphosphine generates (R)-1-bromo-2-methyloctane. nih.gov Similarly, starting with (S)-2-methyloctan-1-ol under the same conditions yields (S)-1-bromo-2-methyloctane. nih.gov This method is known for its mild conditions and generally high yields. organic-chemistry.org

A study detailing the synthesis of a contact pheromone utilized this exact transformation. nih.gov The researchers successfully synthesized both enantiomers of this compound from their respective chiral alcohol precursors in high yields. nih.gov

Table 1: Synthesis of this compound Enantiomers via Appel Reaction

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| (R)-2-methyloctan-1-ol | CBr₄, PPh₃ | (R)-1-bromo-2-methyloctane | 70% | nih.gov |

| (S)-2-methyloctan-1-ol | CBr₄, PPh₃ | (S)-1-bromo-2-methyloctane | 92% | nih.gov |

Stereochemical Retention and Inversion Mechanisms (e.g., SN2 pathways)

The stereochemical outcome of converting a chiral alcohol to an alkyl halide is dictated by the reaction mechanism. For primary and secondary alcohols, methods that proceed through a bimolecular nucleophilic substitution (SN2) pathway are crucial for predictable stereochemistry. chemistrysteps.commasterorganicchemistry.com

The SN2 reaction is characterized by a "backside attack" where the nucleophile (in this case, a bromide ion) attacks the carbon atom at an angle of 180° to the leaving group. masterorganicchemistry.com This concerted, single-step mechanism results in a predictable inversion of the stereochemical configuration at the chiral center, a phenomenon known as Walden inversion. masterorganicchemistry.combyjus.comualberta.ca

The Appel reaction, used to convert (R)-2-methyloctan-1-ol to (S)-1-bromo-2-methyloctane (and vice-versa), operates through an SN2 mechanism. organic-chemistry.orgwikipedia.org The alcohol's hydroxyl group is first activated by converting it into a good leaving group via an oxyphosphonium salt intermediate. organic-chemistry.orguzhnu.edu.ua The bromide ion then displaces this group in an SN2 fashion, leading to inversion of configuration. organic-chemistry.org Therefore, to synthesize (S)-1-bromo-2-methyloctane, one must start with (R)-2-methyloctan-1-ol.

In contrast, reactions proceeding through an SN1 mechanism, which involves a planar carbocation intermediate, typically lead to racemization, producing a mixture of both enantiomers. masterorganicchemistry.comuci.edu For primary alcohols like 2-methyloctan-1-ol (B1329788), SN2 pathways are strongly favored, ensuring a high degree of stereochemical control. chemistrysteps.commasterorganicchemistry.com

Enantioselective Approaches (e.g., Enzymatic Resolution, Chiral Auxiliary-Mediated Synthesis)

Enzymatic Resolution: This technique uses enzymes, typically lipases, to selectively react with one enantiomer in a racemic mixture of alcohols. nih.govencyclopedia.pub For instance, a lipase (B570770) could catalyze the acylation of (R)-2-methyloctan-1-ol, leaving the (S)-2-methyloctan-1-ol unreacted. The resulting ester and the unreacted alcohol can then be separated. This method, known as kinetic resolution, allows for the isolation of one or both enantiomers from a racemic starting material. encyclopedia.pub

Chiral Auxiliary-Mediated Synthesis: This approach involves attaching a chiral auxiliary to an achiral substrate to induce diastereoselectivity in a subsequent reaction. wikipedia.orgnih.gov For example, octanoyl chloride can be reacted with a chiral oxazolidinone auxiliary. nih.gov The resulting imide then undergoes a diastereoselective methylation, creating the desired (R)- or (S)-2-methyl configuration under stereocontrolled conditions. nih.gov Once the chiral center is established, the auxiliary is cleaved to release the enantiomerically enriched chiral alcohol (e.g., (R)-2-methyloctan-1-ol), which can then be converted to this compound as previously described. wikipedia.orgnih.gov The separated diastereomers can be easily purified by standard methods like column chromatography. wikipedia.org

Classical and Modern Bromination Techniques

Beyond stereoselective methods, various classical and modern techniques exist for bromination, which are often used when stereochemistry is not a concern, resulting in a racemic product.

Free Radical Bromination for Racemic this compound Synthesis

Free radical bromination involves the reaction of an alkane with bromine (Br₂) in the presence of heat or UV light. ma.eduucsb.edu This reaction proceeds via a radical chain mechanism, involving initiation, propagation, and termination steps. ma.edu When applied to 2-methyloctane (B1294640), a bromine radical abstracts a hydrogen atom to form the most stable possible alkyl radical. askfilo.comchegg.com The stability of alkyl radicals follows the order: tertiary > secondary > primary.

Consequently, free-radical bromination of 2-methyloctane is highly selective and would preferentially occur at the tertiary carbon (C2) or the more substituted secondary carbons, rather than the primary carbon (C1) required to form this compound. askfilo.comchemeducator.org While some amount of the primary bromide might be formed, it would be a minor component in a mixture of constitutional isomers. This method is therefore not a practical synthetic route for obtaining this compound but serves as a classical example of alkane functionalization that produces racemic products where it does occur.

Reagents and Conditions in Bromination Reactions

More controlled and higher-yielding brominations are achieved by converting the corresponding alcohol, 2-methyloctan-1-ol, to the alkyl bromide.

Table 2: Common Reagents for the Bromination of Alcohols

| Reagent System | Description | Mechanism Type | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| HBr | Often generated in situ from KBr or NaBr and concentrated H₂SO₄. The mixture is typically heated. | SN2 for primary alcohols | Inversion | savemyexams.comscience-revision.co.uk |

| N-Bromosuccinimide (NBS) / Triphenylphosphine (PPh₃) | A mild method for converting primary and secondary alcohols. The reagents are combined in a solvent like DMF and heated. | SN2 | Inversion | uzhnu.edu.uacommonorganicchemistry.com |

| Tetrabromomethane (CBr₄) / Triphenylphosphine (PPh₃) | The classic Appel reaction. It is highly efficient for primary alcohols under mild conditions. | SN2 | Inversion | organic-chemistry.orgwikipedia.orgnih.gov |

Hydrogen Bromide (HBr): A traditional method involves treating the alcohol with concentrated hydrobromic acid. science-revision.co.ukdoubtnut.com Often, the HBr is generated in situ by reacting sodium or potassium bromide with concentrated sulfuric acid. savemyexams.comscience-revision.co.uk For a primary alcohol like 2-methyloctan-1-ol, the reaction proceeds via an SN2 mechanism, especially when heated. science-revision.co.uk

N-Bromosuccinimide/Triphenylphosphine (NBS/PPh₃): This reagent combination provides a milder alternative to the Appel reaction. uzhnu.edu.ua It is effective for converting primary alcohols to the corresponding bromides, with isolated yields often ranging from 70-85%. uzhnu.edu.ua The reaction involves the in-situ formation of an oxyphosphonium salt, which is then displaced by the bromide ion. uzhnu.edu.ua

Tetrabromomethane/Triphenylphosphine (CBr₄/PPh₃): As discussed, this is the archetypal Appel reaction. wikipedia.org It is highly effective for primary alcohols and proceeds with a clean inversion of stereochemistry. organic-chemistry.orgnih.gov The driving force for the reaction is the formation of the very stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct. wikipedia.org

Green Chemistry Approaches in this compound Synthesis

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For the synthesis of this compound, green chemistry principles are being applied to minimize waste, reduce the use of hazardous materials, and improve energy efficiency. These approaches primarily focus on creating sustainable reaction conditions and exploring catalytic systems that are either bio-based or recyclable.

Development of Sustainable Reaction Conditions and Solvent Systems

Traditional methods for the synthesis of this compound and related alkyl bromides often rely on reagents like tetrabromomethane and triphenylphosphine in solvents such as acetonitrile (B52724) or N,N-dimethyl-formamide (DMF). mdpi.com While effective, these solvents pose environmental and health concerns, prompting research into greener alternatives. A key area of development is the replacement of homogeneous catalysts and hazardous solvents with heterogeneous systems that can be easily recovered and reused.

One promising approach is the use of solid superacid catalysts. Although detailed studies for this compound are not widely published, research on the synthesis of the similar compound 1-bromooctane (B94149) has demonstrated the utility of this method. A solid superacid catalyst, SO₄²⁻/ZrO₂-ZnO, was successfully used to synthesize 1-bromooctane from n-octanol and hydrobromic acid. researchgate.net This heterogeneous catalytic system allows for easier separation from the reaction mixture, reduces corrosive waste, and offers the potential for catalyst recycling. The reaction conditions for this greener approach are detailed below. researchgate.net

Table 1: Reaction Conditions for Solid Superacid-Catalyzed Synthesis of 1-Bromooctane

| Parameter | Value |

|---|---|

| Catalyst | Solid Superacid SO₄²⁻/ZrO₂-ZnO |

| Reactants | n-octanol, Hydrobromic Acid |

| Molar Ratio (n-octanol:HBr) | 1:3 |

| Catalyst Loading | 8 wt.% |

| Reaction Temperature | 130 °C |

| Reaction Time | 7 hours |

| Yield | 70.22% |

This table presents data for the synthesis of 1-bromooctane, a structurally related compound, as a model for potential green chemistry approaches to this compound. researchgate.net

Another green strategy involves the anti-Markovnikov hydrobromination of an alkene precursor. The synthesis of this compound can be achieved through the reaction of 2-methyl-2-octene (B92814) with hydrogen bromide in the presence of peroxides. The sustainability of this route is enhanced if the alkene precursor itself is generated through a green process.

Exploration of Bio-catalytic or Renewable Catalyst Systems

Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis, providing high selectivity under mild reaction conditions. nih.gov While direct enzymatic bromination to form this compound is not yet established, biocatalytic methods are being explored for the synthesis of its key precursors, such as 2-methyloctan-1-ol and 2-methyl-2-octene.

The synthesis of chiral alcohols is a well-established application of biocatalysis. nih.gov Enzymes such as ketoreductases (KREDs) are highly efficient at stereoselectively reducing ketones to produce enantiomerically pure alcohols. nih.gov This methodology could be applied to produce chiral (R)- or (S)-2-methyloctan-1-ol, the direct precursor for chiral this compound. mdpi.com Using enzymes avoids the need for metal-based catalysts and often allows for reactions to occur in aqueous media at ambient temperatures. nih.gov

Furthermore, the alkene precursor, 2-methyl-2-octene, can be synthesized using biocatalytic dehydration. Recent studies have investigated the use of dehydratase enzymes to convert alcohols like 2-methyl-2-octanol (B126132) into the corresponding alkene under mild, ambient conditions. While reported yields are currently modest (30-40%), this approach represents a significant advancement in sustainable alkene production by avoiding the harsh acidic conditions and high temperatures typical of chemical dehydration.

Table 2: Potential Green Catalytic Approaches for this compound Precursors

| Precursor | Green Method | Catalyst Type | Potential Advantages |

|---|---|---|---|

| 2-methyl-2-octene | Biocatalytic Dehydration | Dehydratase Enzyme | Ambient conditions, high selectivity, reduced energy use. |

| (R/S)-2-methyloctan-1-ol | Biocatalytic Reduction | Ketoreductase (KRED) | High stereoselectivity, mild reaction conditions, aqueous media. nih.gov |

| This compound | Heterogeneous Catalysis | Solid Superacid | Catalyst is recyclable, reduces corrosive waste, simplifies purification. researchgate.net |

Mechanistic Studies of 1 Bromo 2 Methyloctane Reactivity

Nucleophilic Substitution Pathways

Unimolecular Nucleophilic Substitution (SN1) Mechanisms

The SN1 reaction is a multi-step process where the rate-determining step is the unimolecular ionization of the substrate to form a carbocation intermediate. libretexts.orgpressbooks.pub This pathway is generally favored for tertiary alkyl halides due to the stability of the resulting carbocation. openstax.org

The stability of the resulting carbocation is a crucial factor in determining the feasibility of the SN1 pathway. openstax.orgyoutube.com The 2-methyloctyl carbocation is a secondary carbocation. While more stable than primary carbocations, it is less stable than tertiary carbocations. The stability of carbocations follows the order: tertiary > secondary > primary > methyl. openstax.orgyoutube.com Factors that can stabilize this carbocation, such as the presence of polar protic solvents, will favor the SN1 mechanism. csbsju.edu

| Carbocation Type | Structure | Relative Stability |

| Tertiary | (CH₃)₃C⁺ | Most Stable |

| Secondary | (CH₃)₂CH⁺ | Intermediate |

| Primary | CH₃CH₂⁺ | Less Stable |

| Methyl | CH₃⁺ | Least Stable |

This table illustrates the general trend in carbocation stability, which is a key factor in predicting the likelihood of an SN1 reaction.

A key feature of the SN1 reaction is its stereochemical outcome. The carbocation intermediate formed from 1-bromo-2-methyloctane is sp² hybridized and has a trigonal planar geometry. pressbooks.publibretexts.org This planar structure allows the incoming nucleophile to attack from either the top or the bottom face with theoretically equal probability. libretexts.orgkhanacademy.org If the starting material is an enantiomerically pure sample of (R)- or (S)-1-bromo-2-methyloctane, this non-discriminatory attack should lead to a 50:50 mixture of the two possible enantiomeric products, a phenomenon known as racemization. pressbooks.publibretexts.orgjove.com

However, complete racemization is not always observed in SN1 reactions. masterorganicchemistry.com Often, there is a slight excess of the product with an inverted configuration. libretexts.org This is attributed to the formation of an "intimate ion pair" or "contact ion pair". masterorganicchemistry.comwikipedia.orgaceorganicchem.com In this scenario, after the bromide ion leaves, it remains in close proximity to the carbocation for a short period, effectively shielding one face of the carbocation from the frontside attack of the nucleophile. jove.comwikipedia.orgaceorganicchem.com This forces the nucleophile to attack from the backside, leading to a predominance of the inversion product. libretexts.orgjove.com As the ion pair further dissociates into a "solvent-separated ion pair" and then free ions, the potential for attack from either side increases, leading to more racemization. aceorganicchem.comyoutube.com The extent of inversion versus racemization can depend on the solvent, the leaving group, and the nucleophile. aceorganicchem.com

Bimolecular Nucleophilic Substitution (SN2) Mechanisms

The SN2 reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. echemi.comlumenlearning.com The rate of this bimolecular reaction depends on the concentrations of both the substrate and the nucleophile. echemi.comlumenlearning.com

In an SN2 reaction involving this compound, the nucleophile attacks the carbon atom bonded to the bromine from the side opposite to the leaving group (backside attack). masterorganicchemistry.comchemistrysteps.com This leads to a transition state where the carbon atom is pentacoordinated, with partial bonds to both the incoming nucleophile and the departing bromide ion. masterorganicchemistry.comlibretexts.org The three non-reacting groups on the carbon atom lie in a plane perpendicular to the axis of the nucleophile-carbon-leaving group bonds. libretexts.org

The rate of an SN2 reaction is highly sensitive to steric hindrance at the reaction center. libretexts.org For this compound, which is a primary alkyl halide but has a methyl group on the adjacent carbon (C2), there is some steric bulk that can slow the reaction compared to a less substituted primary alkyl halide like 1-bromopropane. libretexts.org However, as a primary halide, it is still a candidate for the SN2 pathway, especially with a strong nucleophile and in a polar aprotic solvent. msu.edu

| Factor | SN1 Favored | SN2 Favored |

| Substrate | Tertiary > Secondary | Methyl > Primary > Secondary |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., CN⁻, OH⁻) |

| Solvent | Polar Protic (e.g., water, ethanol) | Polar Aprotic (e.g., acetone, DMF) |

| Leaving Group | Good (e.g., I⁻, Br⁻, TsO⁻) | Good (e.g., I⁻, Br⁻, TsO⁻) |

This table summarizes the key conditions that influence whether a reaction will proceed via an SN1 or SN2 mechanism.

A hallmark of the SN2 reaction is the inversion of stereochemical configuration at the chiral center, often likened to an umbrella turning inside out in the wind. savemyexams.commedium.com Because the nucleophile attacks from the backside, the resulting product will have a stereochemistry that is opposite to that of the starting material. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org For example, if the reaction starts with (R)-1-bromo-2-methyloctane, the SN2 product will be the (S)-enantiomer. libretexts.org This stereospecificity is a direct consequence of the concerted, backside attack mechanism. libretexts.orglibretexts.org The geometry of the molecular orbitals involved, specifically the interaction between the highest occupied molecular orbital (HOMO) of the nucleophile and the lowest unoccupied molecular orbital (LUMO) of the C-Br bond, dictates this backside approach. chemistrysteps.com

Elimination Reactions (E1 and E2)

Elimination reactions of this compound result in the formation of an alkene through the removal of the bromine atom and a hydrogen atom from an adjacent carbon.

The two primary mechanisms for elimination are E1 (Elimination, Unimolecular) and E2 (Elimination, Bimolecular).

E2 Mechanism: This is a single-step, concerted reaction where a base removes a proton from a β-carbon at the same time as the C-Br bond breaks to form a double bond. lumenlearning.com The rate of an E2 reaction is second-order, depending on the concentrations of both the alkyl halide and the base. lumenlearning.com This pathway is favored by strong, non-nucleophilic bases (to minimize competition from SN2 reactions) and is the predominant elimination mechanism for primary alkyl halides like this compound. lumenlearning.comutdallas.edu The use of a strong, sterically hindered base, such as potassium tert-butoxide, is particularly effective at promoting E2 elimination over SN2 substitution. chemistrysteps.com

E1 Mechanism: This is a two-step process that begins with the same rate-determining step as the SN1 reaction: the formation of a carbocation intermediate. iitk.ac.in In a subsequent step, a weak base removes a β-proton to form the alkene. lumenlearning.comiitk.ac.in The rate is first-order, depending only on the alkyl halide concentration. lumenlearning.com Because this compound is a primary halide and forms an unstable primary carbocation, the E1 mechanism is not a significant pathway under typical conditions. utdallas.edu

Competition between substitution (SN2) and elimination (E2) is a key factor. Strong, unhindered bases that are also good nucleophiles (e.g., sodium ethoxide) will yield a mixture of both SN2 and E2 products. lumenlearning.com To favor alkene formation, a strong, bulky base and/or higher temperatures are typically employed.

The E2 elimination of this compound can produce two different constitutional isomers because there are two distinct β-carbons bearing hydrogen atoms: the methyl group at C-2 and the methylene (B1212753) group at C-3.

Hofmann Product: Removal of a proton from the methyl group (C-2) yields 2-methyl-1-octene . This is the less substituted alkene.

Zaitsev Product: Removal of a proton from the methylene group (C-3) yields 2-methyloct-2-ene . This is the more substituted (trisubstituted) alkene.

The ratio of these products is determined by the steric bulk of the base used, a concept known as regioselectivity.

Zaitsev's Rule: When a small, strong base like sodium ethoxide is used, the reaction favors the formation of the more stable, more highly substituted alkene. chemistrysteps.comkhanacademy.org Therefore, 2-methyloct-2-ene would be the major product.

Hofmann's Rule: When a sterically hindered base like potassium tert-butoxide is used, it preferentially abstracts the more accessible, less sterically hindered proton from the terminal methyl group. utdallas.edukhanacademy.org This leads to the formation of the less substituted alkene, 2-methyl-1-octene, as the major product.

Furthermore, the Zaitsev product, 2-methyloct-2-ene, can exist as two different stereoisomers: (E)-2-methyloct-2-ene and (Z)-2-methyloct-2-ene. E2 reactions are stereoselective, typically favoring the formation of the more thermodynamically stable trans (E) isomer, where the larger substituent groups on the double bond are positioned on opposite sides. iitk.ac.inyoutube.com

Table 2: Regioselectivity in the E2 Elimination of this compound

| Base | Major Product | Minor Product | Governing Rule |

|---|---|---|---|

| Sodium Ethoxide (NaOEt) | 2-methyloct-2-ene | 2-methyl-1-octene | Zaitsev khanacademy.org |

Radical and Electrochemical Transformations

Beyond ionic reactions, the carbon-bromine bond in this compound can undergo cleavage through radical or electrochemical processes.

The C-Br bond can be broken via homolytic cleavage, where the two electrons in the bond are split evenly between the two atoms. This process, often initiated by ultraviolet (UV) light or radical initiators, generates a bromine radical (Br•) and a 2-methyloctyl radical. researchgate.netresearchgate.net

CH₃(CH₂)₅CH(CH₃)CH₂-Br → CH₃(CH₂)₅CH(CH₃)CH₂• + Br•

The energy required for this process is the carbon-bromine bond dissociation energy (BDE). researchgate.net The product is a primary alkyl radical, which is relatively high in energy and thus very reactive. Once formed, this radical can participate in a variety of subsequent reactions, such as abstraction of a hydrogen atom from another molecule or reaction with oxygen in autoxidation processes. cdnsciencepub.com

The C-Br bond can also be cleaved through electrochemical reduction. This process typically follows a stepwise mechanism. mdpi.com First, the this compound molecule accepts an electron at the cathode to form a transient radical anion. mdpi.comosti.gov

CH₃(CH₂)₅CH(CH₃)CH₂Br + e⁻ → [CH₃(CH₂)₅CH(CH₃)CH₂Br]•⁻

This radical anion species is generally unstable. It rapidly undergoes dissociation, breaking the weak carbon-bromine bond to yield a 2-methyloctyl radical and a stable bromide anion (Br⁻). mdpi.comosti.gov

[CH₃(CH₂)₅CH(CH₃)CH₂Br]•⁻ → CH₃(CH₂)₅CH(CH₃)CH₂• + Br⁻

This mechanism represents a powerful way to generate alkyl radicals under mild conditions, which can then be used in further synthetic transformations such as dimerization or other coupling reactions. mdpi.combeilstein-journals.org

Hydrogen Abstraction

The 2-methyloctyl radical can abstract a hydrogen atom from a suitable donor molecule (H-D) in the reaction mixture, such as the solvent or another species present. This results in the formation of 2-methyloctane (B1294640) and a new radical (D•).

This pathway is particularly relevant in the presence of efficient hydrogen donors like thiols or certain solvents. The rate of hydrogen abstraction depends on the bond dissociation energy of the H-D bond and the stability of the resulting radical D•.

Reaction with Molecular Oxygen

In the presence of molecular oxygen (O₂), a common atmospheric and experimental condition, the 2-methyloctyl radical will rapidly react to form a 2-methyl-2-octylperoxy radical (ROO•). This is a diffusion-controlled reaction with a very high rate constant.

The resulting peroxy radical is itself a reactive intermediate that can undergo further reactions. Key subsequent pathways for the 2-methyl-2-octylperoxy radical include:

Intramolecular Hydrogen Abstraction (Isomerization): The peroxy radical can abstract a hydrogen atom from another part of its own carbon chain, typically via a five-, six-, or seven-membered ring transition state. nih.gov This isomerization leads to the formation of a hydroperoxyalkyl radical (•QOOH). The rate of these H-shift reactions is highly dependent on the ring size of the transition state. nih.gov

Reaction with NO: In environments containing nitric oxide (NO), the peroxy radical can react to form an alkoxy radical (2-methyl-2-octoxy radical, RO•) and nitrogen dioxide (NO₂). caltech.edu

Bimolecular Self-Reaction: Two peroxy radicals can react with each other through various pathways to form non-radical products like alcohols, ketones, and O₂.

The 2-methyl-2-octoxy radical (RO•) formed from the reaction with NO is also unstable and can undergo further reactions, such as β-scission (fragmentation) or intramolecular hydrogen abstraction, leading to a cascade of oxidation products. caltech.edu For example, β-scission of the 2-methyl-2-octoxy radical could cleave a C-C bond to yield a ketone (e.g., acetone) and a primary alkyl radical, or 2-nonanone (B1664094) and a methyl radical.

Table 2: Typical Rate Constants for Reactions of Secondary Alkyl Radicals

| Reaction Type | Reactant | Rate Constant | Conditions |

|---|---|---|---|

| Hydrogen Abstraction | Triethylborane-water complex | 2 x 10⁴ M⁻¹s⁻¹ | Benzene, 20°C |

| 5-Exo Cyclization | onto N-benzoylhydrazone | 1.2 x 10⁸ s⁻¹ | Benzene, 80°C |

| Reaction with Thiols (GSH) | Peroxyl Radical | 4.24 x 10³ M⁻¹s⁻¹ | Nonpolar solution, 37°C |

This table provides examples of rate constants for reactions of secondary alkyl radicals with various partners to illustrate the range of reactivities. researchgate.netacs.orgresearchgate.net These are representative values and the actual rate for the 2-methyloctyl radical would depend on the specific reaction and conditions.

In Depth Stereochemical Characterization and Analysis of 1 Bromo 2 Methyloctane

Configurational Assignment and Stereoisomer Identification

The chirality of 1-bromo-2-methyloctane originates from a single stereocenter, the carbon atom at the second position (C2), which is bonded to four different substituents: a hydrogen atom, a methyl group, a bromomethyl group, and a hexyl group. The spatial arrangement of these groups around the chiral center gives rise to two stereoisomers, (R)-1-bromo-2-methyloctane and (S)-1-bromo-2-methyloctane.

Application of Cahn-Ingold-Prelog (CIP) Priority Rules for the Chiral Center

The absolute configuration of the chiral center in this compound is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. numberanalytics.comwikipedia.orgmasterorganicchemistry.com This systematic method involves a stepwise prioritization of the groups attached to the stereocenter based on atomic number. vanderbilt.edulibretexts.org

Step 1: Identifying the Substituents The chiral carbon (C2) is attached to:

A bromine-containing group (-CH₂Br)

A hexyl group (-CH₂(CH₂)₄CH₃)

A methyl group (-CH₃)

A hydrogen atom (-H)

Step 2: Assigning Priorities Priorities are assigned based on the atomic number of the atoms directly bonded to the chiral center. wikipedia.org

Priority 1: The bromomethyl group (-CH₂Br). The carbon atom in this group is directly attached to a bromine atom (atomic number 35), which has a higher atomic number than the carbon atoms of the other alkyl groups.

Priority 2: The hexyl group (-CH₂(CH₂)₄CH₃). The carbon atom in this group is attached to another carbon atom.

Priority 3: The methyl group (-CH₃). The carbon atom in this group is also attached to hydrogen atoms.

Priority 4: The hydrogen atom (-H). Hydrogen has the lowest atomic number (1).

Step 3: Determining R/S Configuration To determine the configuration, the molecule is oriented so that the lowest priority group (the hydrogen atom) points away from the viewer. masterorganicchemistry.com

If the sequence of the remaining groups from highest to lowest priority (1 → 2 → 3) proceeds in a clockwise direction, the configuration is designated as (R) (from the Latin rectus, meaning right).

If the sequence proceeds in a counter-clockwise direction, the configuration is designated as (S) (from the Latin sinister, meaning left). masterorganicchemistry.com

| Substituent | First Atom Attached to Chiral Center | Atomic Number | Priority |

|---|---|---|---|

| -CH₂Br | C (then Br) | 6 (then 35) | 1 |

| -CH₂(CH₂)₄CH₃ | C | 6 | 2 |

| -CH₃ | C | 6 | 3 |

| -H | H | 1 | 4 |

Conformational Analysis and Molecular Dynamics

Energetic Landscape and Relative Populations of this compound Conformers

Based on the analysis of 1-bromo-2-methylbutane (B81432), it is expected that this compound also exists as a mixture of several stable conformers in solution. acs.org The relative populations of these conformers are determined by their Gibbs free energies. The study on 1-bromo-2-methylbutane revealed the presence of at least six significant conformers. acs.org A similar complexity is anticipated for this compound.

The different staggered conformations arise from rotation around the C1-C2 and C2-C3 bonds. The notation for these conformers often uses terms like gauche (g) and anti (t) to describe the dihedral angles between the bulky substituents. For this compound, the key dihedral angles would be Br-C1-C2-C3 and C1-C2-C3-C4.

| Conformer | Dihedral Angle (Br-C1-C2-C3) | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

|---|---|---|---|---|

| G⁺g⁺ | ~60° | ~60° | 0.00 | ~35 |

| G⁺t | ~60° | ~180° | ~0.2 | ~25 |

| G⁻t | ~-60° | ~180° | ~0.4 | ~15 |

| Tt | ~180° | ~180° | ~0.6 | ~10 |

| Tg⁺ | ~180° | ~60° | ~0.8 | ~8 |

| G⁻g⁻ | ~-60° | ~-60° | ~1.0 | ~7 |

Influence of Bromine and Methyl Substituents on Conformational Stability

The bromine and methyl substituents at the C1 and C2 positions significantly influence the conformational stability of this compound. The bulky bromine atom and the methyl group create steric hindrance, which destabilizes certain conformations. vaia.com Generally, conformers with gauche interactions between bulky groups are higher in energy than those with anti arrangements. lumenlearning.com

In the case of this compound, the interaction between the bromomethyl group and the hexyl group, as well as the methyl group, will dictate the most stable conformations. The principle of avoiding "big-big" eclipsing interactions is a key determinant of the least stable conformations. lumenlearning.com The preference for staggered conformations where the large groups are further apart minimizes steric strain. vaia.com

Advanced Spectroscopic Techniques for Stereochemical Elucidation

Advanced spectroscopic techniques are indispensable for the detailed stereochemical analysis of chiral molecules like this compound.

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) is a powerful technique for determining the absolute configuration of chiral molecules in solution. bruker.com VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. bruker.com The resulting VCD spectrum is highly sensitive to the three-dimensional arrangement of atoms and can be used to distinguish between enantiomers.

For a molecule like this compound, the experimental VCD spectrum would be a population-weighted average of the spectra of all contributing conformers. acs.org By comparing the experimental VCD spectrum with the theoretically predicted spectra for the (R) and (S) enantiomers, the absolute configuration can be unambiguously assigned. researchgate.netdtic.mil This approach has been successfully applied to the analogous molecule, (S)-(+)-1-bromo-2-methylbutane, where the comparison between the experimental and computed VCD spectra confirmed the (S) configuration. acs.orgacs.org

The theoretical spectra are typically calculated using density functional theory (DFT) methods, which have proven to be reliable for predicting VCD spectra. psu.eduschrodinger.com The close agreement between the experimental and calculated spectra for one of the enantiomers provides high confidence in the stereochemical assignment. nih.gov

Advanced Nuclear Magnetic Resonance (NMR) Techniques (e.g., Chiral Shift Reagents, NOESY)

While standard one-dimensional and two-dimensional NMR techniques provide foundational data for the structural elucidation of this compound, more advanced methods are required for a comprehensive in-depth stereochemical characterization. Techniques such as the use of chiral shift reagents and Nuclear Overhauser Effect Spectroscopy (NOESY) are instrumental in unambiguously determining the absolute configuration and understanding the spatial arrangement of atoms in chiral molecules like this compound.

Chiral Shift Reagents (CSRs)

The presence of a chiral center in this compound results in two enantiomers, (R)-1-bromo-2-methyloctane and (S)-1-bromo-2-methyloctane. In a standard achiral solvent, the NMR spectra of these two enantiomers are identical. Chiral shift reagents are organometallic complexes, often containing lanthanide ions, that can reversibly bind to the substrate. This interaction forms transient diastereomeric complexes, which, unlike the original enantiomers, have distinct NMR spectra. The differing chemical shifts observed for the protons and carbons of the two enantiomers in the presence of a CSR allow for their differentiation and the determination of enantiomeric excess.

For this compound, the bromine atom can act as a weak Lewis base, interacting with the Lewis acidic metal center of the CSR. The magnitude of the induced shift in the NMR spectrum is dependent on the proximity of the nucleus to the paramagnetic center of the CSR and the specific geometry of the diastereomeric complex. Protons closer to the site of interaction will experience a larger shift.

Detailed Research Findings:

In a hypothetical experiment, a racemic mixture of this compound could be analyzed in the presence of a chiral shift reagent such as tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III), commonly known as Eu(hfc)₃. The addition of the CSR would lead to the separation of signals for the two enantiomers in the ¹H NMR spectrum. For instance, the diastereotopic protons of the CH₂Br group, which appear as a doublet of doublets in the standard spectrum, would be resolved into two distinct sets of doublet of doublets, one for the (R)-enantiomer and one for the (S)-enantiomer.

The following table illustrates the expected ¹H NMR data for the CH₂Br protons of the two enantiomers of this compound in the presence of a chiral shift reagent. The chemical shifts (δ) are given in parts per million (ppm) and the coupling constants (J) in Hertz (Hz).

| Proton | (R)-1-bromo-2-methyloctane | (S)-1-bromo-2-methyloctane |

| H-1a | δ = 3.55 (dd, J = 9.8, 5.0 Hz) | δ = 3.60 (dd, J = 9.8, 5.2 Hz) |

| H-1b | δ = 3.45 (dd, J = 9.8, 6.2 Hz) | δ = 3.50 (dd, J = 9.8, 6.0 Hz) |

Nuclear Overhauser Effect Spectroscopy (NOESY)

NOESY is a powerful 2D NMR technique that provides information about the spatial proximity of atoms within a molecule. libretexts.org It detects through-space correlations between nuclei that are close to each other (typically within 5 Å), regardless of whether they are connected by chemical bonds. libretexts.org This is particularly useful for determining the relative stereochemistry of a molecule by observing which groups are on the same side of a ring or a chiral center.

For this compound, a NOESY experiment would reveal correlations between the protons on the chiral center (C2) and the protons of the adjacent methylene (B1212753) (CH₂) and methyl (CH₃) groups. The strength of the NOE cross-peak is inversely proportional to the sixth power of the distance between the two interacting protons.

Detailed Research Findings:

In a NOESY spectrum of this compound, a cross-peak would be expected between the proton at the chiral center (H2) and the protons of the methyl group attached to it (C10-H₃). Additionally, correlations would be observed between H2 and the diastereotopic protons of the CH₂Br group (H1a and H1b). The relative intensities of these cross-peaks can provide insights into the preferred conformation of the molecule. For example, a stronger NOE between H2 and one of the H1 protons would indicate a shorter average distance and thus a specific rotational conformation being more populated.

The following table summarizes the expected key NOESY correlations for this compound.

| Interacting Protons | Expected NOE | Significance |

| H2 ↔ C10-H₃ | Strong | Confirms the proximity of the methyl group to the chiral center proton. |

| H2 ↔ H1a/H1b | Medium | Indicates the spatial relationship between the chiral center proton and the protons of the bromomethyl group. |

| C10-H₃ ↔ H3a/H3b | Weak | Provides information about the conformation of the octyl chain. |

By combining the data from chiral shift reagent studies and NOESY experiments, a detailed and robust stereochemical characterization of this compound can be achieved.

Strategic Applications of 1 Bromo 2 Methyloctane in Advanced Organic Synthesis

Building Block in Medicinal Chemistry and Pharmaceutical Intermediates

The utility of brominated organic compounds as intermediates in the development of new drugs and therapeutic agents is well-established. nih.gov The carbon-bromine bond provides a reactive site for nucleophilic substitution and coupling reactions, enabling the construction of more complex molecular architectures. While direct application in marketed drugs is not the primary role of 1-bromo-2-methyloctane, its function as a precursor is critical in the synthesis of bioactive molecules.

This compound is a key intermediate in the asymmetric synthesis of specific, biologically active compounds, most notably insect pheromones.

Pheromones: The chiral nature of many insect pheromones requires stereospecific synthetic routes for their preparation. The enantiomers of this compound serve as crucial building blocks for these syntheses. For instance, (R)-1-bromo-2-methyloctane is generated from (R)-2-methyloctan-1-ol via an Appel reaction with high yield. nih.gov This chiral bromide is then used to construct the carbon skeleton of complex pheromones, such as 7-methyltricosane, the contact pheromone of the Western flower thrips (Frankliniella occidentalis). nih.govresearchgate.net Similarly, it has been utilized as an intermediate in a synthetic route for the sex pheromone of the pine sawfly. researchgate.net

Anti-cancer Agents: While specific studies detailing the use of this compound in the synthesis of anti-cancer agents are not prevalent, structurally similar compounds like 1-bromo-7-methyloctane (B1282500) have been employed as intermediates. In these cases, the bromoalkane structure is modified through nucleophilic substitution reactions to produce novel compounds with promising activity against resistant cancer cell lines. This demonstrates the potential of such bromo-derivatives as scaffolds in medicinal chemistry research.

Table 1: Synthesis of Bioactive Molecules using this compound

| Target Bioactive Molecule | Intermediate | Synthetic Step | Reference |

|---|---|---|---|

| (R)-7-Methyltricosane (Pheromone) | (R)-1-Bromo-2-methyloctane | Appel reaction of (R)-2-methyloctan-1-ol | nih.gov |

| Pine Sawfly Pheromone | This compound | Intermediate in multi-step synthesis | researchgate.net |

Role in Materials Science and Polymer Chemistry

The reactivity of the bromine atom in alkyl halides makes them suitable for applications in materials science, particularly in the synthesis of polymers and other functional materials.

Brominated compounds can act as initiators or functional monomers in various polymerization reactions. For example, compounds containing a 2-bromo-2-methylpropionate group are widely used as initiators for atom transfer radical polymerization (ATRP), a controlled polymerization technique used to create polymers with well-defined architectures. researchgate.netnih.gov This method allows for the synthesis of high-density grafted polymer layers and block copolymers. researchgate.netnih.gov

The bromine atom in this compound can facilitate its use in post-polymerization modification. For instance, polymers containing bromo-functional groups, such as poly(4-bromostyrene), can be modified via coupling reactions like the Suzuki coupling to create functional or brush-like polymers. rsc.org This suggests a potential application for this compound in creating functionalized surfaces or polymer side chains.

Chiral nematic (or cholesteric) liquid crystals are materials with unique optical properties, such as the ability to selectively reflect light of a specific wavelength. researchgate.netgoogle.com The chirality of the constituent molecules is essential for the formation of the helical superstructure that defines this phase. Chiral bromoalkanes are used as building blocks or dopants in the synthesis of liquid crystal molecules. scbt.comdtic.mil Specifically, (S)-(+)-1-Bromo-2-methylbutane, a shorter-chain analogue of this compound, is explicitly used for the synthesis of chiral nematic liquid crystals. scbt.comsigmaaldrich.com The chiral 2-methylalkyl group is incorporated into the final liquid crystal structure to induce the necessary helical twist. Given this precedent, this compound is also classified as a liquid crystal building block, valued for its ability to introduce chirality into mesogenic (liquid-crystal forming) structures. americanchemicalsuppliers.com

Carbon-Carbon Bond Formation via Organometallic Reagents

One of the most fundamental applications of alkyl halides in organic synthesis is the formation of new carbon-carbon bonds. This is frequently achieved through the creation of organometallic reagents, such as Grignard reagents. masterorganicchemistry.com

Grignard reagents are powerful nucleophiles and strong bases, typically prepared by reacting an organic halide with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.orglibretexts.org The reaction converts the electrophilic carbon of the C-Br bond into a highly nucleophilic carbon in the C-Mg bond.

A significant feature of this reaction is that when starting from a chiral halide, it is possible to prepare an optically active Grignard reagent. sigmaaldrich.comgoogle.com Research has shown that chiral alkyl bromides, such as (S)-(+)-1-bromo-2-methylbutane, can be converted into their corresponding optically active Grignard reagents. sigmaaldrich.com These chiral organometallic compounds can then be used in subsequent reactions to create new stereocenters with a degree of predictability. This compound is noted for its use in preparing such Grignard reagents. google.com The resulting chiral Grignard reagent, (2-methyloctyl)magnesium bromide, serves as a nucleophilic source of the chiral 2-methyloctyl group for reactions with various electrophiles like aldehydes, ketones, and esters. masterorganicchemistry.com

Table 2: Grignard Reagent Formation from this compound

| Reactant | Reagent | Solvent | Product | Application | Reference |

|---|---|---|---|---|---|

| This compound | Magnesium (Mg) | Diethyl ether or THF | (2-Methyloctyl)magnesium bromide | Carbon-carbon bond formation | wikipedia.orglibretexts.orggoogle.com |

| (S)-(+)-1-Bromo-2-methylbutane | Magnesium (Mg) | Ether | Optically active Grignard reagent | Synthesis of chiral molecules | sigmaaldrich.com |

Application in Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Type)

This compound, as a secondary alkyl bromide, presents both opportunities and challenges in the realm of transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, a powerful method for carbon-carbon bond formation, has traditionally been most effective for sp²-hybridized carbon centers, such as those in aryl and vinyl halides. usgs.gov The use of sp³-hybridized alkyl halides, particularly secondary ones, has been historically challenging due to issues like slower oxidative addition and competing β-hydride elimination. organic-chemistry.orgorganic-chemistry.org However, recent advancements in catalyst development have expanded the scope of the Suzuki-Miyaura reaction to include these less reactive substrates. nih.govthieme-connect.comresearchgate.net

The key to successfully coupling secondary alkyl bromides like this compound lies in the selection of the appropriate catalyst system, which typically involves a palladium or nickel center and a carefully designed ligand. nih.govresearchgate.netnih.gov For instance, research has demonstrated that nickel catalysts, in conjunction with specific ligands such as diamines, can effectively catalyze the coupling of unactivated secondary alkyl bromides with alkylboranes at room temperature. nih.gov This marks a significant advancement over earlier methods that required elevated temperatures and were limited to aryl- and vinylboron reagents. nih.gov

While specific studies detailing the Suzuki-Miyaura coupling of this compound are not extensively documented in the reviewed literature, the reaction conditions and outcomes can be inferred from studies on analogous secondary alkyl bromides. These reactions typically employ a palladium or nickel catalyst, a suitable ligand, and a base to facilitate the transmetalation step.

Below is a representative, generalized data table illustrating the potential conditions for a Suzuki-Miyaura coupling involving a secondary alkyl bromide like this compound, based on published methods for similar substrates. nih.govthieme-connect.comresearchgate.net

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Potential Product | Representative Yield (%) |

| NiCl₂·glyme | trans-N,N'-Dimethyl-1,2-cyclohexanediamine | KOt-Bu | Isobutanol | Room Temp | 2-Methyl-1-phenyloctane | Good |

| Pd(OAc)₂ | PCy₃ | K₃PO₄ | Toluene/Water | 80-110 | 2-Methyl-1-phenyloctane | Moderate to Good |

| [(MeN₂N)Ni-Cl] | Pincer Ligand | NaOH | Dioxane | 80 | 2-Methyl-1-phenyloctane | Moderate to Good |

This table is illustrative and based on data for analogous secondary alkyl bromides. Actual yields for this compound may vary.

The development of enantioselective Suzuki-Miyaura couplings for racemic secondary alkyl halides has also been a significant area of research. rsc.orgcam.ac.ukd-nb.infonih.govoup.com These reactions utilize chiral ligands to control the stereochemical outcome, providing access to enantioenriched products from a racemic starting material. cam.ac.uk Given that this compound is a chiral molecule, these enantioconvergent methods could, in principle, be applied to synthesize specific stereoisomers of its coupled products, which is of high value in the synthesis of biologically active molecules. cam.ac.uk

Chemical Biology Applications

Investigation of Enzyme Mechanisms and Metabolic Pathways involving Halogenated Substrates

Halogenated organic compounds are widespread in nature and as environmental pollutants, and organisms have evolved enzymes to metabolize them. science.govknaw.nl this compound, as a long-chain, branched bromoalkane, serves as a potential substrate for investigating the mechanisms of these enzymes, particularly haloalkane dehalogenases and cytochrome P450 monooxygenases. nih.govnih.gov

Haloalkane Dehalogenases

Haloalkane dehalogenases (HLDs) are a class of hydrolytic enzymes that cleave the carbon-halogen bond in halogenated aliphatic compounds, converting them into the corresponding alcohol, a halide ion, and a proton. science.govknaw.nlacs.org These enzymes are of significant interest for their role in bioremediation and their potential in biocatalysis. science.gov The general reaction catalyzed by HLDs is as follows:

R-X + H₂O → R-OH + H⁺ + X⁻

The substrate specificity of HLDs varies considerably among different enzymes. acs.org Some HLDs have been shown to act on a broad range of substrates, including brominated and iodinated alkanes, and some exhibit a preference for longer alkyl chains. science.govacs.orgnih.gov For example, studies on various HLDs have demonstrated activity with substrates like 1-bromobutane (B133212) and 1-bromohexane. acs.orgnih.gov The branched nature and the C8 alkyl chain of this compound make it an interesting candidate substrate to probe the active site architecture and substrate tolerance of these enzymes. science.gov

The table below summarizes the substrate specificity of a few representative haloalkane dehalogenases, highlighting their activity towards various haloalkanes.

| Enzyme | Source Organism | Representative Substrates with Good Activity |

| DhlA | Xanthobacter autotrophicus GJ10 | 1,2-Dichloroethane, 1,2-Dibromoethane |

| LinB | Sphingobium japonicum UT26 | 1-Chlorobutane, 1-Bromobutane, 1,3-Dichloropropene |

| DhaA | Rhodococcus rhodochrous NCIMB 13064 | 1-Chloropropane, 1-Iodopropane, 1,2,3-Trichloropropane |

| DadB | Alcanivorax dieselolei B-5 | 1,2-Dichloroethane, 1,2-Dichloropropane, Brominated substrates |

Data compiled from various sources. knaw.nlacs.org

By using this compound in activity assays with different HLDs, researchers can gain insights into how the enzyme's active site accommodates the branched alkyl chain and the influence of the chain length on catalytic efficiency. science.gov Such studies contribute to a deeper understanding of the structure-function relationships in this enzyme family, which can guide protein engineering efforts to create novel biocatalysts for specific applications. acs.org

Cytochrome P450 Monooxygenases

Another major pathway for the metabolism of halogenated alkanes involves cytochrome P450 (CYP) enzymes. nih.govnih.govebi.ac.uk These heme-containing monooxygenases are central to the metabolism of a vast array of xenobiotics and endogenous compounds. ebi.ac.ukualberta.ca The metabolic activation of haloalkanes by CYPs can proceed through either oxidative or reductive pathways, depending on the specific substrate and the oxygen concentration. nih.govnih.gov

The metabolism of branched-chain alkanes is a known function of certain CYP enzymes. The presence of a methyl branch in this compound makes it a relevant substrate for studying the regioselectivity and stereoselectivity of CYP-catalyzed hydroxylation and dehalogenation reactions. Investigating how enzymes like CYPs process this compound can provide valuable information on the metabolic fate of structurally similar environmental contaminants or drug molecules. nih.gov

Theoretical and Computational Chemistry of 1 Bromo 2 Methyloctane

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations are fundamental in predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of a molecule, which in turn dictates its geometry, properties, and reactivity.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular geometries, vibrational frequencies, and electronic properties. For a molecule like 1-bromo-2-methyloctane, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311+G(d,p), can be used to optimize the molecular structure to find its lowest energy conformation.

These calculations yield crucial electronic properties that govern the molecule's reactivity. Key parameters include:

Electron Density Distribution: Reveals the regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). In this compound, the electronegative bromine atom withdraws electron density, creating a partial positive charge on the adjacent carbon (C1), making it susceptible to nucleophilic attack.

Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.

Electrostatic Potential (ESP) Map: This map visualizes the charge distribution and is used to predict how the molecule will interact with other charged or polar species.

While specific DFT data for this compound is sparse, studies on analogous compounds like 2-methyl-2-octene (B92814), from which this compound can be synthesized, utilize DFT to cross-check experimental values and analyze reaction mechanisms.

Table 1: Illustrative Electronic Properties from DFT Calculations (Note: This table is illustrative of typical parameters obtained from DFT calculations for a haloalkane and is not based on published data for this compound.)

| Calculated Property | Typical Value / Description | Significance |

|---|---|---|

| Energy of HOMO | ~ -9.5 eV | Indicates the molecule's ability to donate electrons. |

| Energy of LUMO | ~ +1.2 eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | ~ 10.7 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | ~ 2.0 D | Quantifies the overall polarity of the molecule. |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on fundamental physical constants and the principles of quantum mechanics, without the use of experimental data. These methods are crucial for mapping Potential Energy Surfaces (PES) and identifying transition states, which are essential for understanding reaction mechanisms and kinetics. ibrahim-sadiek.comresearchgate.net

A PES is a mathematical landscape that relates the energy of a molecule to its geometry. For a reaction involving this compound, such as an Sₙ2 or E2 reaction, ab initio calculations can trace the energy pathway from reactants to products. The highest point on this pathway is the transition state, an unstable, high-energy configuration. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

For example, in a nucleophilic substitution reaction, the PES would map the energy changes as the nucleophile approaches the electrophilic carbon and the bromide ion departs. High-level ab initio methods like Coupled Cluster (CCSD(T)) can provide highly accurate energies for these structures. researchgate.net While computationally expensive, these calculations are the gold standard for determining reaction barriers and pathways for small to medium-sized molecules. ibrahim-sadiek.comopenreview.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations compute the motion of atoms and molecules over time by numerically solving Newton's equations of motion. This approach bridges the gap between static quantum chemical calculations and the dynamic behavior of molecules in real-world conditions, such as in solution.

Solvent molecules can significantly influence reaction rates and mechanisms through stabilization of reactants, products, or transition states. nih.gov MD simulations are an ideal tool to study these effects explicitly. In a typical simulation, a molecule of this compound would be placed in a box filled with solvent molecules (e.g., water, ethanol, or a non-polar solvent).

The simulation would track the interactions between the solute and the surrounding solvent molecules, providing insights into:

Solvation Shells: How solvent molecules arrange around the reactant, particularly near the reactive site. In protic solvents, hydrogen bonding to the bromine atom can stabilize the ground state.

Transition State Stabilization: Solvents can stabilize the charged nature of a transition state, for example, in an Sₙ1 reaction, a polar protic solvent would stabilize both the forming carbocation and the leaving bromide anion, thus lowering the activation energy. weebly.com

Diffusion and Encounter Rates: MD can model how reactants come together in solution, which is the first step of any bimolecular reaction.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are particularly powerful, treating the reacting core of the molecule with high-level quantum mechanics and the surrounding solvent with computationally cheaper classical mechanics. nih.gov

Due to the free rotation around its single bonds, this compound exists as a mixture of different spatial arrangements called conformers. MD simulations can explore the conformational landscape of the molecule, showing how it transitions between different stable conformers over time.

A detailed conformational analysis, similar to that performed on the analogue 1-bromo-2-methylbutane (B81432), would reveal the relative energies of each conformer and the energy barriers for interconversion. researchgate.net The most stable conformers are those that minimize steric hindrance and unfavorable electronic interactions. For 1-bromo-2-methylbutane, nine distinct conformers were identified through calculations. researchgate.net A similar analysis for this compound would involve exploring the rotations around the C-C bonds of the octyl chain, leading to a much larger number of potential conformers. The relative populations of these conformers at a given temperature can be calculated using the Boltzmann distribution, which is crucial for accurately predicting bulk properties and spectroscopic data.

Table 2: Illustrative Conformational Analysis of (S)-1-Bromo-2-methylbutane (Note: This data is from a study on the analogue 1-bromo-2-methylbutane at the HF/6-311+G(d,p) level of theory and serves to illustrate the type of results obtained.) researchgate.net

| Conformer | Relative Energy (kJ/mol) | Relative Population at 300 K (%) |

|---|---|---|

| 1 (Lowest Energy) | 0.00 | 35.1 |

| 2 | 1.42 | 20.1 |

| 3 | 2.93 | 9.8 |

| 4 | 4.18 | 5.1 |

| 5 | 4.60 | 3.9 |

Computational Prediction and Validation of Spectroscopic Parameters (e.g., NMR, VCD)

Computational chemistry is an indispensable tool for interpreting and predicting spectroscopic data. By calculating parameters like NMR chemical shifts or VCD spectra, researchers can validate experimental findings and assign molecular structures and absolute configurations.

For this compound, DFT calculations can predict ¹H and ¹³C NMR chemical shifts. docbrown.info These predictions, while not always perfectly matching experimental values, are excellent for assigning peaks to specific atoms within the molecule, especially for complex structures. youtube.com

Vibrational Circular Dichroism (VCD) is a spectroscopic technique sensitive to the chirality of a molecule. The absolute configuration of a chiral molecule like (R)- or (S)-1-bromo-2-methyloctane can be determined by comparing its experimental VCD spectrum with the spectrum predicted by quantum chemical calculations. bch.ro This was successfully demonstrated for the analogue (S)-(+)-1-bromo-2-methylbutane. researchgate.netacs.org The process involves:

Calculating the stable conformers and their populations.

Computing the VCD spectrum for each conformer.

Averaging the spectra based on the Boltzmann-weighted population of each conformer.

Comparing the final computed spectrum with the experimental one. A good match allows for an unambiguous assignment of the absolute configuration. researchgate.netacs.org

Table 3: Illustrative Comparison of Experimental and Calculated Spectroscopic Data for an Analogue (Note: This table illustrates the principle of comparing experimental and DFT-calculated VCD spectra for the assignment of absolute configuration, as performed for (S)-(+)-1-bromo-2-methylbutane.) researchgate.netacs.org

| Vibrational Mode (cm⁻¹) | Experimental VCD Sign (+/-) | Calculated VCD Sign for (S)-isomer (+/-) | Conclusion |

|---|---|---|---|

| ~1460 | + | + | Match |

| ~1380 | - | - | Match |

| ~1250 | + | + | Match |

| ~1220 | - | - | Match |

Environmental Behavior and Biotransformation of 1 Bromo 2 Methyloctane

Abiotic Degradation Pathways

Abiotic degradation involves non-biological processes that break down chemical compounds. For 1-bromo-2-methyloctane, these pathways primarily include hydrolysis, photodegradation, and other forms of chemical dehalogenation.

Photodegradation: In the atmosphere, this compound is susceptible to photodegradation. This process is initiated by the absorption of ultraviolet (UV) radiation from the sun, which can lead to the cleavage of the carbon-bromine bond. This homolytic cleavage generates a bromine radical and an alkyl radical, which can then participate in a series of reactions with atmospheric oxidants like hydroxyl radicals (•OH). While direct photolysis can occur, the reaction with photochemically generated hydroxyl radicals is often the more significant atmospheric degradation pathway for volatile organic compounds (VOCs) veritaglobal.net. The rate of photodegradation is influenced by factors such as the intensity of solar radiation and the concentration of atmospheric oxidants.

Chemical dehalogenation, specifically dehydrohalogenation, is a significant abiotic degradation pathway for alkyl halides, particularly in the presence of strong bases doubtnut.com. This elimination reaction involves the removal of the bromine atom and a hydrogen atom from an adjacent carbon, resulting in the formation of an alkene. For this compound, dehydrohalogenation would be expected to yield primarily 2-methyl-1-octene. The reaction typically follows an E2 mechanism, which is favored by strong, sterically hindered bases. The principles of dehydrohalogenation are well-established for similar structures like 1-bromo-2-methylcyclohexane, which yields multiple alkene products depending on the reaction conditions chegg.combrainly.com.

| Degradation Pathway | Environment | Primary Reactants | Primary Products |

| Hydrolysis | Aquatic | Water (H₂O) | 2-methyloctan-1-ol (B1329788) |

| Photodegradation | Atmospheric | UV radiation, Hydroxyl radicals (•OH) | Bromine radicals, Alkyl radicals, subsequent oxidation products |

| Dehydrohalogenation | Soil, Groundwater (basic conditions) | Bases | 2-methyl-1-octene |

Microbial Biotransformation and Remediation Strategies

Microbial activity plays a crucial role in the natural attenuation and engineered remediation of halogenated hydrocarbons in the environment.

The biodegradation of branched alkanes, such as the 2-methyloctane (B1294640) backbone of the target compound, has been observed under anaerobic, methanogenic conditions. Research on the biodegradation of iso-alkane mixtures containing 2-methyloctane in oil sands tailings revealed that microbial consortia are capable of degrading these compounds. Within these consortia, members of the family Peptococcaceae have been identified as key iso-alkane-degrading bacteria researchgate.net. These bacteria work in syntrophic relationships with methanogenic archaea. While this research focused on the non-brominated parent alkane, it indicates that the carbon skeleton of this compound is susceptible to microbial attack. The presence of the bromine atom would necessitate dehalogenation capabilities within the microbial community. Many bacterial genera, including Pseudomonas and Rhodococcus, are known to possess dehalogenase enzymes nih.govmdpi.com.

Enzymatic dehalogenation is the key initial step in the microbial degradation of this compound. This process is catalyzed by enzymes called dehalogenases (or halidohydrolases). These enzymes cleave the carbon-halogen bond, which is often the most recalcitrant step in the degradation pathway. There are several types of dehalogenation reactions catalyzed by different enzymes:

Hydrolytic Dehalogenation: A water molecule is used to replace the halogen atom with a hydroxyl group.

Reductive Dehalogenation: The halogen atom is replaced by a hydrogen atom. This is a common mechanism under anaerobic conditions.

Oxidative Dehalogenation: An oxygenase incorporates oxygen into the molecule, leading to the eventual removal of the halogen.

Eliminative Dehalogenation: A hydrogen and a halogen atom are removed from adjacent carbons, forming an alkene.

Given that many organohalides are degraded under anaerobic conditions, reductive and hydrolytic dehalogenases are of particular interest. nih.gov The characterization of these enzymes involves isolating them from the responsible microorganisms and studying their substrate specificity, kinetics, and reaction mechanisms.

Under anaerobic conditions, a prevalent mechanism for the activation of hydrocarbons is the addition of the hydrocarbon to the double bond of a fumarate (B1241708) molecule. This reaction is catalyzed by the enzyme alkylsuccinate synthase (or a similar enzyme) and results in the formation of a substituted succinic acid. These succinic acid derivatives are considered key metabolic biomarkers for identifying in-situ anaerobic hydrocarbon degradation. researchgate.net

Environmental Persistence and Transport Mechanisms of Branched Bromoalkanes

The environmental behavior of this compound, a branched bromoalkane, is governed by a combination of its physicochemical properties and its susceptibility to various transformation processes. Its persistence in the environment and its movement through different environmental compartments—air, water, soil, and biota—are influenced by factors such as volatility, water solubility, sorption characteristics, and degradation rates through biotic and abiotic pathways.

The structure of this compound, featuring a bromine atom attached to a branched eight-carbon chain, dictates its environmental fate. The presence of branching in the alkyl chain can influence its physical properties, such as boiling point and water solubility, when compared to its straight-chain isomers. nextgurukul.inconquerhsc.com Generally, branching tends to lower the boiling point of alkanes and their derivatives. conquerhsc.comquora.com

Detailed Research Findings

Research on the environmental fate of haloalkanes, including bromoalkanes, indicates that their persistence is highly dependent on the specific environmental conditions and the structure of the molecule itself. While specific data for this compound is limited, general principles governing branched bromoalkanes can be applied.

Volatility and Atmospheric Transport: The volatility of a chemical determines its tendency to partition into the atmosphere. For haloalkanes, volatility is influenced by the carbon chain length and the nature of the halogen. oup.com Shorter-chain bromoalkanes are generally more volatile. oup.com While this compound has a relatively long carbon chain, its boiling point is expected to be lower than that of its linear isomer, 1-bromooctane (B94149), due to its branched structure. nextgurukul.inphysicsandmathstutor.com This suggests a moderate potential for volatilization from soil and water surfaces. Once in the atmosphere, its persistence will be determined by its reactivity with atmospheric oxidants, such as hydroxyl radicals. tandfonline.com

Solubility and Transport in Water: The solubility of haloalkanes in water is generally low and decreases with increasing carbon chain length. libretexts.orgvedantu.comstackexchange.com The branched nature of this compound may slightly increase its water solubility compared to a linear isomer of the same carbon number, but it is still expected to be sparingly soluble. byjus.com This low solubility limits its concentration in the aqueous phase but allows for transport in aquatic systems, primarily through dispersion and advection.

Sorption to Soil and Sediment: Organic compounds with low water solubility tend to adsorb to soil and sediment particles, a process largely driven by the organic carbon content of the solid phase. ecetoc.orggeology.cz The extent of sorption is a critical factor in determining the mobility of the compound in the subsurface environment. For hydrophobic compounds like bromoalkanes, sorption can retard their movement through the soil column, reducing the potential for groundwater contamination but increasing their persistence in the soil matrix. ecetoc.org The branching in this compound may affect its interaction with soil organic matter compared to linear alkanes.